molecular formula C11H11ClN2O3 B406510 1-(4-Chloro-2-nitrobenzoyl)pyrrolidine

1-(4-Chloro-2-nitrobenzoyl)pyrrolidine

Cat. No.: B406510
M. Wt: 254.67g/mol
InChI Key: DTFYXZDJZMIJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with a chlorine atom at the para position and a nitro group at the ortho position. The pyrrolidine ring (a five-membered secondary amine) is linked to the aromatic moiety via a carbonyl group. This structural motif combines the rigidity of the nitro-substituted benzene ring with the conformational flexibility of the pyrrolidine, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11ClN2O3/c12-8-3-4-9(10(7-8)14(16)17)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

DTFYXZDJZMIJOF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Aromatic Substituents Key Functional Groups Notable Properties
1-(4-Chloro-2-nitrobenzoyl)pyrrolidine 4-Cl, 2-NO₂ Benzoyl, pyrrolidine High electron-withdrawing effects, flexible conformation
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Cl Carboxamide Hydrogen-bonding capability, envelope conformation
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid 2,4-F Carboxylic acid Acidic, antimycobacterial activity
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine (isomer) 5-Cl, 2-NO₂ Benzoyl, pyrrolidine Altered steric/electronic profile

Research Findings and Implications

  • This contrasts with carboxamide analogs, where hydrogen bonding dominates .
  • Positional Isomerism : The 4-chloro vs. 5-chloro substitution () could lead to divergent pharmacokinetic profiles, emphasizing the need for regioselective synthesis in drug development.

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